Desacetyl Desmethyl Lacosamide
Overview
Description
Desacetyl Desmethyl Lacosamide is an organic compound with a chiral center at the second carbon atom
Mechanism of Action
Target of Action
The primary target of Desacetyl Desmethyl Lacosamide is the voltage-gated sodium channels . Unlike traditional sodium channel blockers affecting fast inactivation, this compound selectively enhances sodium channel slow inactivation .
Mode of Action
This compound interacts with its targets by stabilizing hyperexcitable neuronal membranes, inhibiting neuronal firing, and reducing long-term channel availability without affecting physiological function . This selective enhancement of slow inactivation of sodium channels results in a decrease in pathological neuronal excitability .
Biochemical Pathways
The compound’s action primarily affects the sodium channel signaling pathway. By enhancing slow inactivation, it reduces the availability of sodium channels for activation, thereby decreasing the likelihood of pathological neuronal firing .
Pharmacokinetics
This compound is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . The elimination from plasma occurs with a terminal half-life of approximately 13 hours in young subjects and 14–16 hours in elderly subjects .
Result of Action
The molecular and cellular effects of this compound’s action include stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability . These effects result in a decrease in pathological neuronal excitability, contributing to its therapeutic effects .
Action Environment
Age can influence the elimination half-life of the compound, with elderly subjects showing slightly longer half-lives . The compound’s action, efficacy, and stability are also likely to be influenced by individual patient factors, including genetic variations in sodium channels and other elements of neuronal excitability.
Biochemical Analysis
Biochemical Properties
Desacetyl Desmethyl Lacosamide plays a role in biochemical reactions, particularly as it relates to its parent compound, Lacosamide. Lacosamide selectively enhances sodium channel slow inactivation . This mechanism of action results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function . It is reasonable to infer that this compound may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Its parent compound, Lacosamide, has been shown to stabilize hyperexcitable neuronal membranes, inhibit neuronal firing, and reduce long-term channel availability . These effects could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Lacosamide, the parent compound, selectively enhances sodium channel slow inactivation . This suggests that this compound might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Lacosamide, the parent compound, is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . It is eliminated from plasma with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects .
Metabolic Pathways
Lacosamide is metabolized by several cytochrome P450 (CYP) enzymes (CYP2C19, CYP2C9, and CYP3A4) and CYP-independent mechanisms . It is possible that this compound might be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desacetyl Desmethyl Lacosamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and a suitable chiral precursor.
Formation of Intermediate: The chiral precursor undergoes a series of reactions, including protection and deprotection steps, to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with benzylamine under specific reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques like column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Desacetyl Desmethyl Lacosamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of (2R)-2-amino-N-benzyl-3-oxopropanamide.
Reduction: Formation of (2R)-2-amino-N-benzylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Desacetyl Desmethyl Lacosamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-hydroxypropanoic acid
- (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid
- (2R,3R)-dihydroquercetin
Uniqueness
Desacetyl Desmethyl Lacosamide is unique due to its specific structure, which includes a benzyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(2R)-2-amino-N-benzyl-3-hydroxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-9(7-13)10(14)12-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCNJBXJCACFCM-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228150 | |
Record name | (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801228150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175481-39-7 | |
Record name | (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175481-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-Amino-N-benzyl-3-hydroxypropanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801228150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-AMINO-N-BENZYL-3-HYDROXYPROPANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWX32A3SZ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.